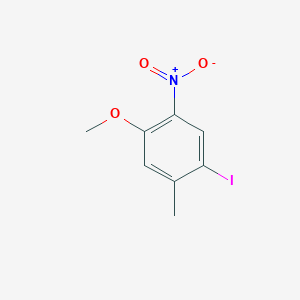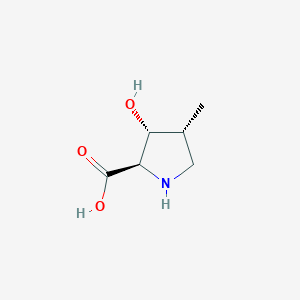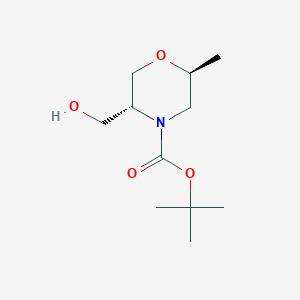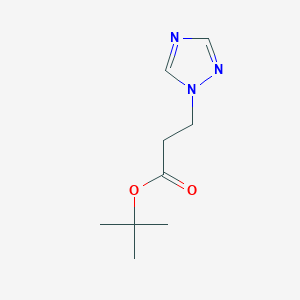
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms at the 8th and 7th positions, respectively, on the quinolinone ring. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine and fluorine atoms into the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources.
Cyclization: Formation of the dihydroquinolinone ring through cyclization reactions. This step often involves the use of strong acids or bases as catalysts.
Reduction: Reduction of the intermediate compounds to obtain the final dihydroquinolinone structure. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can further modify the dihydroquinolinone ring.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
7-fluoro-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atom at the 8th position.
8-bromo-2,3-dihydroquinolin-4(1H)-one: Lacks the fluorine atom at the 7th position.
Quinolin-4(1H)-one: Lacks both bromine and fluorine atoms.
Uniqueness
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s potential in various applications compared to its analogs.
特性
分子式 |
C9H7BrFNO |
|---|---|
分子量 |
244.06 g/mol |
IUPAC名 |
8-bromo-7-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-8-6(11)2-1-5-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2 |
InChIキー |
RUUDUXIOQMEYRV-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1=O)C=CC(=C2Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
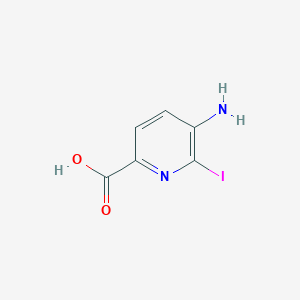

![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
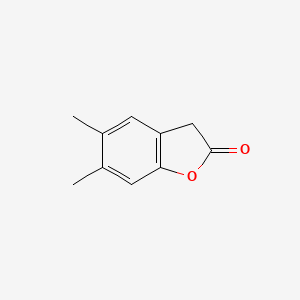
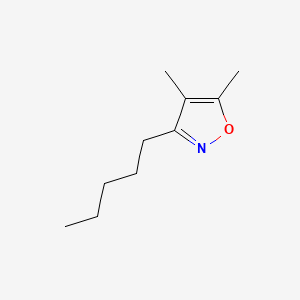
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
